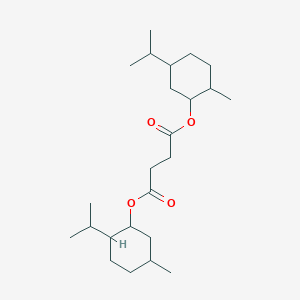

bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

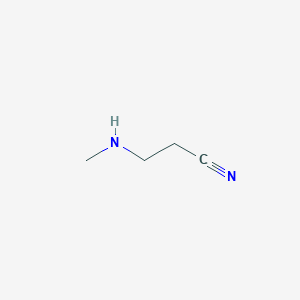

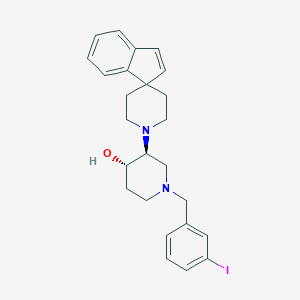

“Bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate” is a complex organic compound. The name suggests it contains two (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl groups attached to a succinate .

Molecular Structure Analysis

The molecular structure of similar compounds, such as (1R,2S,5R)-menthol, has been studied using techniques like X-ray diffraction, NMR, and IR spectroscopy .

Applications De Recherche Scientifique

Regulation of Insulin Secretion

Succinate acts as a hormone-like metabolite and stimulates insulin secretion via a SUCNR1-Gq-PKC-dependent mechanism in human β-cells . Mice with β-cell-specific Sucnr1 deficiency exhibit impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin .

2. Regulator of Myeloid Cell Function in Inflammation The succinate–succinate receptor 1 (SUCNR1) axis is an essential regulator of tissue homeostasis . Succinate signaling via SUCNR1 guides divergent responses in immune cells, which are tissue and context dependent . This has implications for the progression of tissue damage and resolution of inflammation in the central nervous system (CNS) .

Role in Diabetes Management

The succinate–succinate receptor 1 (SUCNR1) axis plays a role in diabetes, with potential use of succinate as a biomarker and the novel prospect of targeting SUCNR1 to manage complications associated with diabetes .

Mécanisme D'action

Target of Action

The primary target of (1R)-(-)-Dimenthyl succinate, also known as bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate or bis((1S,2R,5S)-2-isopropyl-5-methylcyclohexyl) succinate, is the Succinate Receptor 1 (SUCNR1) . SUCNR1 is expressed in various cells and tissues and plays a crucial role in regulating tissue homeostasis .

Mode of Action

The interaction of (1R)-(-)-Dimenthyl succinate with SUCNR1 leads to increases in calcium and inositol-3-phosphate (IP) levels and inhibition of cyclic adenosine monophosphate (cAMP) formation . On the other hand, succinate stimulates cAMP formation in cardiomyocytes and platelets, and also promotes calcium accumulation .

Biochemical Pathways

(1R)-(-)-Dimenthyl succinate is an essential circulating metabolite within the tricarboxylic acid (TCA) cycle and functions as a substrate for succinate dehydrogenase (SDH), thereby contributing to energy production in fundamental mitochondrial metabolic pathways . Aberrant changes in succinate concentrations have been associated with pathological states .

Pharmacokinetics

The plasma succinate concentration measured in rodents varies from 6 to 20 μM, while human serum and plasma levels range from 2 – 3 to 2 – 20 μM respectively . The urinary succinate concentration in mice in physiological conditions is about 20 – 30 μM . Considering the EC 50 values for succinate in humans and mice (56 ± 8 and 28 ± 5 μM respectively), the levels of this endogenous ligand in plasma and urine in physiological conditions are too low to activate the receptor .

Result of Action

The result of the action of (1R)-(-)-Dimenthyl succinate is the stimulation of insulin secretion via a SUCNR1-Gq-PKC–dependent mechanism in human β cells . Mice with β cell–specific Sucnr1 deficiency exhibited impaired glucose tolerance and insulin secretion on a high-fat diet, indicating that SUCNR1 is essential for preserving insulin secretion in diet-induced insulin resistance .

Action Environment

Environmental factors such as CO2-limiting conditions can affect the succinate product ratio during carbohydrate fermentation . Under such conditions, less succinate and more ethanol are formed . The fermentation product ratio remained constant at pH values from 6.0 to 7.4 . More succinate was produced when hydrogen was present in the gas phase .

Propriétés

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] butanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h15-22H,7-14H2,1-6H3/t17-,18-,19+,20+,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZAUAIVAZWFN-KQFPAPQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CCC(=O)OC2CC(CCC2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CCC(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

bis((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) succinate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)

![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)

![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)